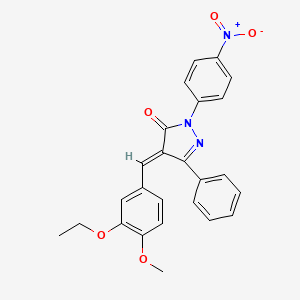![molecular formula C18H26N2O2 B5296773 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)
1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is a chemical compound that belongs to the piperazine family. It is a widely used chemical in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is not fully understood. However, it is known to interact with various receptors, including dopamine, serotonin, and adrenergic receptors. It is also known to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal and attention. It has also been shown to have antidepressant and anxiolytic effects. Additionally, it has been shown to have analgesic effects and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine in lab experiments is its unique properties. It is a versatile compound that can be used as a ligand for various receptors and as a starting material for the synthesis of various other compounds. However, one of the main limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are many future directions for the use of 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine in scientific research. One area of interest is the development of new compounds based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound and its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the use of this compound in cancer research is an area of interest, as it has been shown to inhibit the growth of cancer cells. Overall, 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is a versatile compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine involves the reaction of 4-ethylphenol with 2-bromo propionyl chloride to form 2-(4-ethylphenoxy)propanoyl chloride. This intermediate is then reacted with piperazine to form 1-(4-ethylphenoxy)-4-piperazin-1-ylbutan-2-one. Finally, this intermediate is reacted with allyl bromide to form 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is widely used in scientific research for its unique properties. It is used as a ligand for various receptors, including dopamine, serotonin, and adrenergic receptors. It is also used as a tool compound for studying the structure-activity relationships of piperazine derivatives. Additionally, it is used as a starting material for the synthesis of various other compounds.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-10-19-11-13-20(14-12-19)18(21)15(3)22-17-8-6-16(5-2)7-9-17/h4,6-9,15H,1,5,10-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAJUMWQPXQRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-acetyl-6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5296707.png)
![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)
![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)
![5-methyl-4-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296722.png)
![(3-methoxypropyl){2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}amine hydrochloride](/img/structure/B5296729.png)
![3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5296731.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5296738.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5296745.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5296747.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![3-(2-ethylhexyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296791.png)